Tetrahydrocannabivarin

概要

説明

テトラヒドロカンナビバリンは、特定のカンナビス・サティバ株に見られる天然のカンナビノイドです。テトラヒドロカンナビノール(THC)のホモログであり、ペンチル側鎖ではなくプロピル側鎖を持つ点が異なります。この構造上の違いにより、テトラヒドロカンナビバリンは低用量では非精神活性であるという独自の薬理学的特性が生じます。 神経保護、食欲抑制、血糖値コントロールなどの潜在的な治療効果について研究されています .

準備方法

合成経路と反応条件: テトラヒドロカンナビバリンの合成には通常、オリベトールとプロピル側鎖前駆体の縮合が含まれます。この反応は、特徴的なベンゾピラン環構造を形成する環化によって続きます。 反応条件では、目的の生成物が適切に形成されるように、酸性または塩基性触媒と制御された温度がしばしば必要となります .

工業的製造方法: テトラヒドロカンナビバリンの工業的製造には、このカンナビノイドを高レベルに産生するように選択的に交配されたカンナビス植物からの抽出と精製が含まれます。 高性能液体クロマトグラフィー(HPLC)やガスクロマトグラフィー質量分析法(GC-MS)などの高度な技術が、最終製品の純度と効力を確保するために使用されます .

3. 化学反応解析

反応の種類: テトラヒドロカンナビバリンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、テトラヒドロカンナビバリンの構造を改変し、薬理学的特性を強化するために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用してテトラヒドロカンナビバリンを酸化させることができます。これにより、キノンやその他の酸化された誘導体が生成されます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤は、テトラヒドロカンナビバリンを対応するアルコールまたはアルカンに還元することができます。

置換: 臭素や塩素などの試薬を使用したハロゲン化反応は、テトラヒドロカンナビバリン分子にハロゲン原子を導入し、反応性と生物学的活性を変化させることができます

生成される主要な生成物: これらの反応から生成される主要な生成物には、テトラヒドロカンナビバリンのさまざまな酸化、還元、置換誘導体が含まれ、それぞれ独自の薬理学的特性と潜在的な治療用途があります .

4. 科学研究への応用

化学: カンナビノイドの反応性と合成を研究するためのモデル化合物として役立ちます。

生物学: テトラヒドロカンナビバリンは、エンドカンナビノイド系とその生理学的プロセスにおける役割を調査するために使用されます。

医学: テトラヒドロカンナビバリンは、その独特の薬理学的プロファイルにより、肥満、糖尿病、てんかん、神経変性疾患の治療に有望な効果を示しています。

化学反応の分析

Metabolic Reactions

THCV undergoes hepatic metabolism, producing bioactive derivatives:

Table 2: Pharmacokinetic parameters of Δ⁸-THCV metabolites

| Metabolite | Median tₘₐₓ (h) | AUCₗₐₛₜ Ratio (vs. THCV) | Key Enzymes |

|---|---|---|---|

| 11-OH-Δ⁸-THCV | 4.6–5.3 | 0.18 | CYP2C9, CYP3A4 |

| Δ⁸-THCV-COOH | 3.8–5.0 | 36 | UGTs, CYP450 |

-

Δ⁸-THCV-COOH is the primary metabolite, showing 36-fold higher exposure than THCV .

-

Dose-linear AUCₗₐₛₜ increases (2.3–4.8-fold per dose doubling) indicate predictable pharmacokinetics .

Isomerization and Stability

THCV exists in multiple isomeric forms, with Δ⁹-THCV being naturally predominant:

Table 3: THCV isomer properties

| Isomer | Natural Occurrence | CB1 Activity | Stability |

|---|---|---|---|

| Δ⁹-THCV | Cannabis strains | Antagonist/weak agonist | Stable at RT |

| Δ⁸-THCV | Synthetic | Partial agonist | Heat-sensitive |

-

Δ⁸-THCV is synthesized via acid-catalyzed isomerization but is not naturally abundant .

-

Both isomers show differential receptor binding: Δ⁹-THCV antagonizes CB1 (Kᵢ = 22–75.4 nM), while Δ⁸-THCV exhibits partial agonism .

Receptor Interaction Chemistry

THCV’s pharmacological effects stem from its stereospecific interactions:

Table 4: THCV binding affinities

| Receptor | THCV Action | Kᵢ (nM) | Functional Outcome |

|---|---|---|---|

| CB1 | Antagonist | 22–75.4 | Appetite suppression |

| CB2 | Partial agonist | 48.3 | Anti-inflammatory |

| 5-HT₁A | Positive allosteric modulator | – | Enhanced serotonin signaling |

-

THCV enhances 5-HT₁A receptor activation without direct binding, suggesting allosteric modulation .

-

At high doses, Δ⁹-THCV acts as a CB1 agonist, complicating its dose-dependent effects .

Synthetic and Degradation Reactions

Key synthetic and stability data:

Table 5: Reaction conditions for THCV derivatives

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Decarboxylation | 110°C, 30 min | THCV | >95% |

| Oxidation | CYP450 isoforms | 11-OH-THCV | Variable |

| Glucuronidation | UGT enzymes | THCV-glucuronide | 28% |

科学的研究の応用

Metabolic Regulation

Weight Management and Appetite Suppression

THCV has garnered attention for its potential in weight management. Unlike THC, which is known to stimulate appetite ("the munchies"), THCV acts as a neutral antagonist at the CB1 receptor, leading to appetite suppression. Studies have demonstrated that THCV can reduce food intake and body weight in animal models. For instance, a placebo-controlled study involving mucoadhesive strips infused with THCV and cannabidiol (CBD) showed significant weight loss and reductions in abdominal girth among participants over a 90-day period .

Glycemic Control

THCV has shown promise in improving glycemic control, making it a candidate for managing type 2 diabetes. Research indicates that THCV may enhance insulin sensitivity and reduce glucose intolerance. In particular, GW Pharmaceuticals is investigating THCV (under the designation GWP42004) as an adjunct therapy for type 2 diabetes alongside metformin .

Neuroprotective Effects

Potential in Treating Neurological Disorders

THCV exhibits neuroprotective properties that could be beneficial in treating various neurological conditions. Its effects on the endocannabinoid system suggest potential applications in managing disorders like Parkinson's disease and multiple sclerosis. For instance, THCV has been noted to modulate neural responses to both rewarding and aversive stimuli, which could have implications for treating mood disorders associated with obesity .

Case Study: Parkinson's Disease

A study highlighted that THCV administration led to improved motor function and reduced tremors in rodent models of Parkinson's disease. The cannabinoid appears to enhance neuroprotection by modulating inflammation and oxidative stress pathways .

Therapeutic Applications

Pain Management

THCV is being explored for its analgesic properties, particularly in chronic pain conditions such as arthritis. Initial studies suggest that it may reduce pain perception without the psychoactive effects commonly associated with THC. A clinical trial assessing the efficacy of cannabis-based medicines for rheumatoid arthritis indicated that cannabinoids could provide relief from pain while minimizing adverse effects .

Anti-Inflammatory Properties

The anti-inflammatory effects of THCV are also under investigation. Research indicates that it may help mitigate inflammatory responses in conditions like osteoarthritis and rheumatoid arthritis by acting on CB2 receptors .

Summary of Research Findings

作用機序

テトラヒドロカンナビバリンは、主にエンドカンナビノイド系におけるカンナビノイド受容体との相互作用を通じてその効果を発揮します。カンナビノイド受容体1型(CB1)ではアンタゴニストとして作用し、カンナビノイド受容体2型(CB2)では部分アゴニストとして作用します。さらに、テトラヒドロカンナビバリンは、GPR55や過渡性受容体電位チャネルなどの他の分子標的に作用し、その多様な薬理学的効果に寄与しています。 これらの相互作用は、神経伝達物質の放出を調節し、食欲、痛みの感覚、気分など、さまざまな生理学的プロセスに影響を与えます .

6. 類似化合物の比較

テトラヒドロカンナビバリンは、テトラヒドロカンナビノール(THC)、カンナビジオール(CBD)、カンナビゲロール(CBG)などの他のカンナビノイドと比較されることがよくあります。THCは精神活性作用で知られていますが、テトラヒドロカンナビバリンは低用量では非精神活性であり、独特の治療特性を持っています。CBDは、抗炎症作用と神経保護作用を持つ別の非精神活性カンナビノイドであり、CBGは、抗菌作用と抗がん作用の可能性で知られています。 テトラヒドロカンナビバリンの独特のプロピル側鎖は、これらの他のカンナビノイドとは異なるものであり、その独特の薬理学的プロファイルに貢献しています .

類似化合物:

- テトラヒドロカンナビノール

- カンナビジオール

- カンナビゲロール

- カンナビクロメン

- カンナビバリン

- カンナビジバリン

類似化合物との比較

- Tetrahydrocannabinol

- Cannabidiol

- Cannabigerol

- Cannabichromene

- Cannabivarin

- Cannabidivarin

生物活性

Tetrahydrocannabivarin (THCV) is a non-psychoactive cannabinoid derived from the cannabis plant, distinct from its more well-known counterpart, tetrahydrocannabinol (THC). Research into THCV has highlighted its unique pharmacological properties, particularly in the context of metabolic health, appetite regulation, and potential therapeutic applications. This article delves into the biological activity of THCV, summarizing key research findings, case studies, and presenting data tables to illustrate its effects.

Cannabinoid Receptor Interaction

THCV primarily interacts with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2:

- CB1 Receptor : THCV acts as a neutral antagonist at CB1 receptors, which are implicated in appetite regulation and energy metabolism. Unlike THC, which activates these receptors and can increase appetite, THCV has been shown to suppress appetite and promote satiety .

- CB2 Receptor : THCV also exhibits agonistic properties at CB2 receptors, contributing to its anti-inflammatory effects. Activation of CB2 has been associated with reduced inflammation and pain relief .

Effects on Metabolism

THCV has garnered attention for its potential in managing obesity and type 2 diabetes:

- Appetite Suppression : Studies indicate that THCV decreases food intake and increases energy expenditure in rodent models, suggesting a role in weight management .

- Glycemic Control : Research demonstrates that THCV improves glucose tolerance and insulin sensitivity. In genetically obese mice, THCV administration led to reduced glucose intolerance and enhanced metabolic profiles .

Neuroprotective Properties

Emerging evidence suggests that THCV may offer neuroprotective benefits:

- Cognitive Function : A study indicated that THCV could enhance neural responses to both rewarding and aversive stimuli without inducing depressive side effects commonly associated with other cannabinoid treatments .

- Potential for Neurodegenerative Diseases : The compound's ability to modulate inflammation may extend its therapeutic potential to conditions like Alzheimer's disease and multiple sclerosis .

Clinical Trials

Recent clinical trials have begun to explore the safety and efficacy of THCV in humans:

- Phase I/II Study : A two-phase, dose-ranging study assessed the safety profile of oral THCV. Results indicated favorable tolerability across various doses, with preliminary signals suggesting improved attention in participants .

- Weight Management Study : In a controlled trial involving overweight individuals, THCV demonstrated significant reductions in body weight and improvements in metabolic markers compared to placebo groups .

Animal Studies

Numerous animal studies provide foundational insights into THCV's biological activities:

- Obesity Models : In dietary-induced obesity models, THCV administration resulted in decreased body weight and improved metabolic parameters such as lower fasting plasma glucose levels .

- Inflammation Models : Research has shown that THCV can reduce inflammatory markers in mice, providing evidence for its potential use in treating inflammatory disorders .

Summary of THCV Effects

Clinical Trial Results Overview

特性

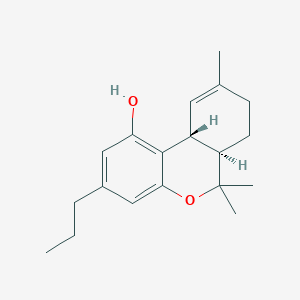

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROLHBHDLIHEMS-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893920 | |

| Record name | Tetrahydrocannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31262-37-0 | |

| Record name | Tetrahydrocannabivarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31262-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocannabivarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrocannabivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrocannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31262-37-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROCANNABIVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5YE3I47D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。